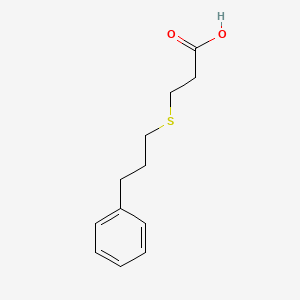
3-(3-Phenyl-propylsulfanyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenyl-propylsulfanyl)-propionic acid is an organic compound characterized by the presence of a phenylpropyl group attached to a sulfanyl group, which is further connected to a propionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-propylsulfanyl)-propionic acid typically involves the reaction of 3-phenylpropyl bromide with thiourea to form 3-phenylpropylthiourea. This intermediate is then hydrolyzed to yield 3-phenylpropylthiol, which is subsequently reacted with acrylonitrile to form 3-(3-phenylpropylsulfanyl)-propionitrile. Finally, the nitrile group is hydrolyzed under acidic conditions to produce 3-(3-phenylpropylsulfanyl)-propionic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Phenyl-propylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenylpropyl group.
Wissenschaftliche Forschungsanwendungen
3-(3-Phenyl-propylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Phenyl-propylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylpropyl group may interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropionic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
3-(3-Phenylpropylthio)-propionic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
3-(3-Phenyl-propylsulfanyl)-propionic acid is unique due to the presence of both a phenylpropyl group and a sulfanyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
3-(3-phenylpropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c13-12(14)8-10-15-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) |
InChI-Schlüssel |
MGNDEAPFTKSZBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCSCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















